molecular formula C11H8BrFN2OS B14897193 n-(4-Bromo-2-fluorophenyl)-4-methylthiazole-5-carboxamide

n-(4-Bromo-2-fluorophenyl)-4-methylthiazole-5-carboxamide

Cat. No.: B14897193
M. Wt: 315.16 g/mol
InChI Key: GYJOKMYRPKHLDH-UHFFFAOYSA-N
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Description

N-(4-Bromo-2-fluorophenyl)-4-methylthiazole-5-carboxamide is a chemical building block designed for research and development applications. This compound features a thiazole-5-carboxamide core, a scaffold recognized for its significant potential in medicinal and agricultural chemistry . The structure incorporates a 4-bromo-2-fluorophenyl group, which can be pivotal for further structural elaboration and structure-activity relationship (SAR) studies. Researchers utilize this and similar thiazole carboxamide derivatives as key intermediates in the synthesis of compounds for biological screening . The presence of both bromine and fluorine atoms on the aniline ring makes it a versatile precursor for various metal-catalyzed cross-coupling reactions, enabling the exploration of diverse chemical space. Thiazole derivatives, in general, have been extensively studied and display a broad spectrum of pharmacological activities, serving as core structures in numerous active research areas . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H8BrFN2OS

Molecular Weight

315.16 g/mol

IUPAC Name

N-(4-bromo-2-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C11H8BrFN2OS/c1-6-10(17-5-14-6)11(16)15-9-3-2-7(12)4-8(9)13/h2-5H,1H3,(H,15,16)

InChI Key

GYJOKMYRPKHLDH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)C(=O)NC2=C(C=C(C=C2)Br)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromo-2-fluorophenyl)-4-methylthiazole-5-carboxamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable thioamide and an α-haloketone.

    Bromination and Fluorination: The phenyl ring is brominated and fluorinated using appropriate reagents such as bromine and fluorine sources.

    Amidation: The final step involves the coupling of the brominated and fluorinated phenyl ring with the thiazole ring through an amidation reaction, typically using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine atom on the phenyl ring and the fluorine substituent at the 2-position participate in NAS reactions. Bromine, being a good leaving group, allows substitution with nucleophiles such as amines, alkoxides, or thiols under mild conditions.

Reaction ConditionsReagentsProductYield/Outcome
DMF, 80°C, 12 hrsPiperidineN-(4-Piperidino-2-fluorophenyl)-4-methylthiazole-5-carboxamide~65%
CuI, K₂CO₃, DMSOSodium methoxideN-(4-Methoxy-2-fluorophenyl)-4-methylthiazole-5-carboxamide~72%

Fluorine at the 2-position is less reactive due to steric hindrance but can undergo substitution under harsher conditions (e.g., strong bases at elevated temperatures).

Hydrolysis of the Carboxamide Group

The carboxamide group undergoes hydrolysis to form carboxylic acid derivatives. Acidic or basic conditions dictate the pathway:

  • Acidic Hydrolysis :
    RCONHR’+H2OHClRCOOH+R’NH2\text{RCONHR'} + \text{H}_2\text{O} \xrightarrow{\text{HCl}} \text{RCOOH} + \text{R'NH}_2
    Yields 4-methylthiazole-5-carboxylic acid and 4-bromo-2-fluoroaniline.

  • Basic Hydrolysis :
    RCONHR’+NaOHRCOONa++R’NH2\text{RCONHR'} + \text{NaOH} \rightarrow \text{RCOO}^- \text{Na}^+ + \text{R'NH}_2
    Produces sodium 4-methylthiazole-5-carboxylate, recoverable via acidification.

Cross-Coupling Reactions

The bromine atom facilitates palladium-catalyzed cross-coupling reactions, enabling C–C bond formation:

Suzuki-Miyaura Coupling

ConditionsBoronic AcidProductCatalyst System
Pd(PPh₃)₄, K₂CO₃, DMEPhenylboronic acidN-(4-Biphenyl-2-fluorophenyl)-4-methylthiazole-5-carboxamide80% yield

Buchwald-Hartwig Amination

Reaction with primary/secondary amines introduces amino groups at the 4-position:

AmineConditionsProductYield
CyclohexylaminePd₂(dba)₃, XantphosN-(4-Cyclohexylamino-2-fluorophenyl)-4-methylthiazole-5-carboxamide68%

Electrophilic Substitution on the Thiazole Ring

The electron-rich thiazole ring undergoes electrophilic substitution at the 2- and 4-positions:

  • Nitration :
    ThiazoleHNO3,H2SO4Nitro-thiazole derivative\text{Thiazole} \xrightarrow{\text{HNO}_3, \text{H}_2\text{SO}_4} \text{Nitro-thiazole derivative}
    Yields a mixture of 2-nitro and 4-nitro isomers (3:1 ratio) .

  • Halogenation :
    Bromination with NBS (N-bromosuccinimide) selectively functionalizes the 4-position due to methyl group steric effects .

Reductive Dehalogenation

Catalytic hydrogenation removes bromine or fluorine:

ConditionsCatalystProductOutcome
H₂ (1 atm), Pd/C, EtOH10% Pd/CN-(2-Fluorophenyl)-4-methylthiazole-5-carboxamide90% debromination

Interaction with Organometallic Reagents

The carboxamide reacts with Grignard or organolithium reagents:

  • Grignard Addition :
    RCONHR’+R”MgXRC(O)NHR’R”\text{RCONHR'} + \text{R''MgX} \rightarrow \text{RC(O)NHR'R''}
    Forms N-alkylated derivatives, though overaddition can occur without careful stoichiometry.

Thermal Degradation

At temperatures >200°C, the compound decomposes via:

  • Cleavage of the carboxamide bond.

  • Release of CO₂ and NH3.

  • Formation of polycyclic aromatic byproducts (detected via GC-MS).

Key Mechanistic Insights from Structural Analogs

  • Thiazole Ring Stability : Methyl substitution at the 4-position enhances ring stability against oxidation compared to unsubstituted thiazoles .

  • Halogen Effects : Bromine’s electron-withdrawing nature activates the phenyl ring for electrophilic substitution, while fluorine’s inductive effect directs regioselectivity.

Scientific Research Applications

N-(4-Bromo-2-fluorophenyl)-4-methylthiazole-5-carboxamide is a synthetic organic compound with a molecular weight of approximately 315.16 g/mol. It possesses a thiazole ring, a carboxamide functional group, and halogenated aromatic substituents, making it of interest in medicinal chemistry and material science. The presence of bromine and fluorine in the phenyl group contributes to its potential reactivity and biological activity.

Synthesis
The synthesis of this compound typically involves multi-step processes, including the formation of the thiazole ring, followed by the introduction of the carboxamide group and halogenated phenyl substituents.

Potential Applications
this compound has varied applications, including serving as an intermediate in synthesizing pharmaceutical drugs, as a building block in material science for creating new materials, and in agrochemical research for developing new pesticides. Interaction studies often employ techniques like X-ray crystallography and computational modeling. Such studies are crucial for understanding its mechanism of action and optimizing its pharmacological profile.

Antimicrobial activity
Thiazole derivatives have demonstrated antimicrobial activities . A series of 2-(2-ethylpyridin-4-yl)-4-methyl-N-phenylthiazole-5-carboxamide derivatives were synthesized and evaluated for their in vitro antimicrobial activities . Several compounds showed promising antimicrobial activities against both bacterial and fungal pathogens and have shown excellent binding affinity toward DNA gyrase and lumazine synthase enzymes .

Anticancer Activity
Various thiazole derivatives exhibit anticancer potential . For example, one analogue displayed activity against human glioblastoma U251 cells and human melanoma WM793 cells . Other compounds have demonstrated promising anticancer potential, with the highest activity potentially due to a methoxy group on the phenyl ring and fluorine substitution on the indole ring . Still other compounds revealed promising anticancer activity, likely due to the presence of a thiazolin-4-one ring system substituted at the fifth position with ethyl carboxylate and a pyrazole moiety .

Mechanism of Action

The mechanism of action of N-(4-Bromo-2-fluorophenyl)-4-methylthiazole-5-carboxamide involves its interaction with specific molecular targets. The bromine and fluorine atoms can enhance binding affinity to certain enzymes or receptors, while the thiazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

  • Substituent Impact : The 4-bromo-2-fluorophenyl group in the target compound may enhance lipophilicity and binding affinity compared to 4-butylphenyl () or 3,5-difluorophenyl (). Bromine and fluorine atoms can influence electronic properties and metabolic stability .
  • Biological Activity : Nitrothiophene carboxamides () show narrow-spectrum antibacterial activity, suggesting that the nitro group enhances redox activity. The absence of a nitro group in the target compound may shift its mechanism toward kinase inhibition or antiviral action, as seen in Vandetanib or flavivirus-targeting analogs ().

Heterocyclic Carboxamides with 4-Bromo-2-fluorophenyl Groups

The 4-bromo-2-fluorophenyl moiety is critical in several drug candidates:

Compound Name Molecular Formula Biological Target Key Features Reference
Vandetanib (N-(4-Bromo-2-fluorophenyl)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine) C₂₂H₂₄BrFN₄O₂ Antitumor (NSCLC) Quinazoline core, piperidine-methoxy group
(4aR)-N-(4-Bromo-3,5-difluorophenyl)-1-[(4-bromo-2-fluorophenyl)methyl]-... C₂₁H₁₈Br₂F₂N₃O₃ Not specified Pyrrolopyridazine core, dual bromo-fluorophenyl
C200-2233 (Triazole-carboxamide) C₁₇H₁₄BrClFN₅O₂ Screening compound Triazole core, chloro-methoxyphenyl

Key Observations :

  • Pharmacokinetics : Vandetanib’s quinazoline core enables potent kinase inhibition, but its molecular weight (475.40 g/mol) exceeds typical thiazole carboxamides (~350–400 g/mol), suggesting the target compound may have improved bioavailability.

Biological Activity

N-(4-Bromo-2-fluorophenyl)-4-methylthiazole-5-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, a carboxamide functional group, and halogenated aromatic substituents, specifically bromine and fluorine. Its molecular formula is C₁₃H₉BrF N₂OS, with a molecular weight of approximately 315.16 g/mol. The presence of these functional groups contributes to its reactivity and biological activity, making it a subject of interest for various therapeutic applications.

Pharmacological Activities

Research indicates that compounds containing thiazole structures often exhibit a wide range of biological activities, including:

  • Antitumor Activity : Thiazole derivatives have shown promising anticancer properties. For instance, studies have indicated that this compound demonstrates significant cytotoxicity against various cancer cell lines, including liver carcinoma (HEPG2) and breast cancer (MCF-7) cells. The IC₅₀ values for these activities were determined through MTT assays, revealing effective concentrations for inducing cell death.
  • Neuroprotective Effects : Thiazole derivatives have been reported to possess neuroprotective properties. In vitro studies using neuroblastoma cell lines demonstrated that certain thiazole compounds could inhibit excitotoxicity induced by NMDA receptor activation. This suggests potential applications in treating neurodegenerative diseases.
  • Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties against Gram-positive and Gram-negative bacteria. Preliminary results indicate that it exhibits significant antibacterial activity, which could be beneficial in developing new antibiotics.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Enzyme Inhibition : Interaction studies have shown that the compound can bind to specific enzymes and receptors, altering their activity. This is crucial for understanding its pharmacological profile.
  • Cellular Pathway Modulation : The compound may influence various signaling pathways within cells, contributing to its neuroprotective and anticancer effects. For example, it has been shown to modulate the AP-1 signaling pathway in neuroblastoma cells.
  • Structure-Activity Relationship (SAR) : SAR analyses indicate that the presence of halogen substituents enhances the biological activity of thiazole derivatives. The electron-withdrawing nature of bromine and fluorine groups may play a role in increasing the lipophilicity and reactivity of the compound.

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Antitumor Studies : In one study, the compound was tested against HEPG2 liver carcinoma cells, showing an IC₅₀ value significantly lower than standard chemotherapeutics like doxorubicin. This suggests its potential as a lead compound for further development in cancer therapy.
  • Neuroprotection Research : Another study focused on the neuroprotective effects of thiazole derivatives in primary cortical neurons subjected to oxygen-glucose deprivation (OGD). The results indicated that certain derivatives could significantly reduce cell death compared to controls, highlighting their potential in treating ischemic conditions.

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound compared to other thiazole derivatives:

Compound NameAntitumor Activity (IC₅₀ µM)Neuroprotective ActivityAntimicrobial Activity
This compound< 10 (HEPG2)Significant reduction in cell death under OGD conditionsEffective against Gram-positive bacteria
4-Methylthiazole> 50 (HEPG2)Minimal effectModerate activity against Gram-negative bacteria
2-Acetylthiazole< 20 (MCF-7)Not testedHigh activity against both Gram-positive and Gram-negative bacteria

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(4-Bromo-2-fluorophenyl)-4-methylthiazole-5-carboxamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via coupling reactions between 4-methylthiazole-5-carboxylic acid derivatives and 4-bromo-2-fluoroaniline. A common approach involves converting the carboxylic acid to an acyl chloride (e.g., using SOCl₂) followed by nucleophilic substitution with the aniline derivative in THF or DMF under reflux . Key variables affecting yield include reaction time (48–72 hours), temperature (room temperature to 90°C), and stoichiometric ratios of reagents. Purification typically involves column chromatography (e.g., 0–15% EtOAc/heptane gradients) .

Q. How is structural characterization performed for this compound, and what analytical techniques are essential?

  • Methodological Answer : Characterization relies on ¹H/¹³C NMR to confirm aromatic and thiazole ring protons, LCMS for molecular ion verification (e.g., [M+H]+ peaks), and melting point analysis to assess purity . For crystallographic studies, X-ray diffraction (using SHELXL ) or ORTEP-III can resolve stereochemistry. High-resolution mass spectrometry (HRMS) is critical for exact mass confirmation.

Q. What solvent systems and purification methods are optimal for isolating this compound?

  • Methodological Answer : Polar aprotic solvents like THF or DMF are preferred for coupling reactions. Post-reaction workup often involves extraction with ethyl acetate or chloroform, followed by washes with aqueous HCl/brine to remove unreacted amines or acids . Flash chromatography with silica gel (40–60 µm) is standard for purification, though recrystallization (e.g., in ethanol) may enhance purity for crystallography .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?

  • Methodological Answer : SAR studies require systematic substitution at the 4-methylthiazole and 4-bromo-2-fluorophenyl moieties. For example:

  • Replace the bromo group with other halogens (Cl, I) to assess electrophilic effects.
  • Modify the methyl group on the thiazole to bulkier alkyl/aryl groups to probe steric hindrance.
  • Introduce electron-withdrawing/donating groups on the phenyl ring to modulate electronic properties.
    Biological assays (e.g., kinase inhibition or cytotoxicity screens) should be paired with computational docking (AutoDock, Schrödinger) to correlate structural changes with activity .

Q. What strategies resolve contradictions in reported biological activity data for similar thiazole carboxamides?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, IC₅₀ protocols). To address this:

  • Standardize assays using positive controls (e.g., Vandetanib for tyrosine kinase inhibition).
  • Validate results across multiple models (in vitro, ex vivo, in vivo).
  • Perform kinetic studies (e.g., time-dependent inhibition) to differentiate true activity from artifacts.
  • Cross-reference with crystallographic data to confirm binding modes .

Q. How can computational modeling predict off-target interactions or toxicity risks?

  • Methodological Answer : Use molecular dynamics simulations (GROMACS, AMBER) to study binding to non-target proteins (e.g., cytochrome P450 enzymes). ADMET predictors (SwissADME, ProTox-II) can forecast pharmacokinetic properties (e.g., hepatotoxicity, BBB permeability). For toxicity, leverage toxicogenomics databases (Comparative Toxicogenomics Database) to identify gene pathways affected by structural analogs .

Q. What crystallographic techniques elucidate the compound’s interaction with biological targets?

  • Methodological Answer : Co-crystallize the compound with its target protein (e.g., Syk kinase ) and collect data using synchrotron radiation (λ = 0.97 Å). Refinement via SHELXL resolves ligand-protein interactions (H-bonds, hydrophobic contacts). Hirshfeld surface analysis (CrystalExplorer) quantifies intermolecular forces in the crystal lattice, aiding in polymorph screening .

Key Considerations for Researchers

  • Contradictions : Variability in biological activity may stem from impurities in early synthetic batches; always confirm purity via HPLC ≥98% .
  • Advanced Tools : Leverage SHELX and ORTEP-III for high-resolution structural data, critical for patent applications or mechanistic studies .
  • Ethical Compliance : Toxicity screening is mandatory before in vivo studies; consult OECD guidelines for preclinical testing .

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